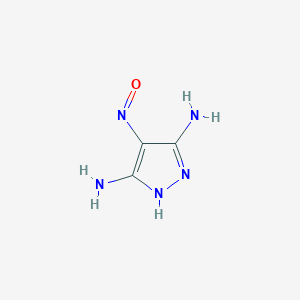![molecular formula C10H7IN2O2 B15208835 1H-Pyrrole-2,5-dione, 1-[(4-iodophenyl)amino]- CAS No. 61442-12-4](/img/structure/B15208835.png)
1H-Pyrrole-2,5-dione, 1-[(4-iodophenyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Iodophenyl)amino)-1H-pyrrole-2,5-dione is an organic compound characterized by the presence of an iodophenyl group attached to an amino-pyrrole-dione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Iodophenyl)amino)-1H-pyrrole-2,5-dione typically involves the reaction of 4-iodoaniline with maleimide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a catalyst like palladium on carbon (Pd/C). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of 1-((4-Iodophenyl)amino)-1H-pyrrole-2,5-dione can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, improved yield, and reduced production time. The use of automated systems also ensures consistent quality and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-((4-Iodophenyl)amino)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium, H₂O₂ in the presence of a catalyst.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like DMF or DMSO, often at elevated temperatures.
Major Products Formed:
- Oxidized derivatives with additional oxygen functionalities.
- Reduced derivatives with hydrogenated structures.
- Substituted derivatives with various functional groups replacing the iodine atom .
Applications De Recherche Scientifique
1-((4-Iodophenyl)amino)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1-((4-Iodophenyl)amino)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include modulation of signal transduction, alteration of gene expression, and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
2-Benzylamino-4-(4-iodophenyl)amino-6-methylpyrimidine: Exhibits similar biological activities but differs in its structural framework and specific applications.
N-(4-Iodophenyl)-β-alanine derivatives: Share the iodophenyl group but have different core structures and biological properties.
4-Iodo-L-phenylalanine: Another iodophenyl-containing compound with distinct uses in peptide synthesis and protein engineering.
Uniqueness: 1-((4-Iodophenyl)amino)-1H-pyrrole-2,5-dione stands out due to its unique combination of the iodophenyl group and the pyrrole-dione core, which imparts specific chemical reactivity and biological activity.
Propriétés
Numéro CAS |
61442-12-4 |
|---|---|
Formule moléculaire |
C10H7IN2O2 |
Poids moléculaire |
314.08 g/mol |
Nom IUPAC |
1-(4-iodoanilino)pyrrole-2,5-dione |
InChI |
InChI=1S/C10H7IN2O2/c11-7-1-3-8(4-2-7)12-13-9(14)5-6-10(13)15/h1-6,12H |
Clé InChI |
JCOHSBHGVKOGPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NN2C(=O)C=CC2=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2-Acetyl-4,5-difluorophenyl)-3-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B15208755.png)
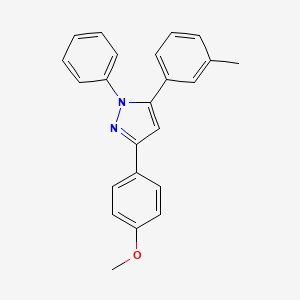

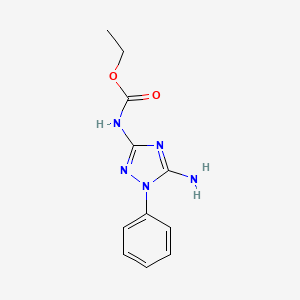
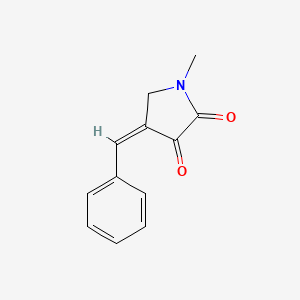
![3-fluoro-N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B15208801.png)
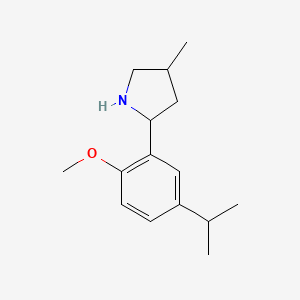
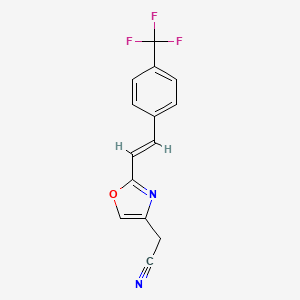
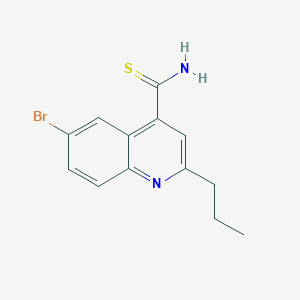
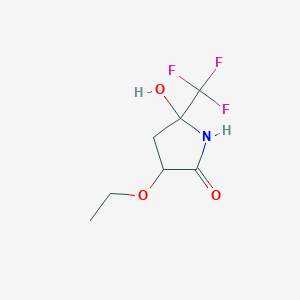
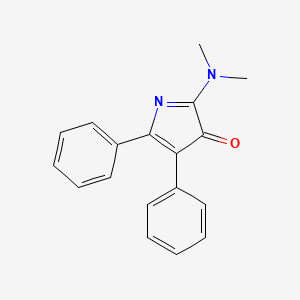

![3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carbothioamide](/img/structure/B15208827.png)
